(5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
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Overview
Description
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione: is a synthetic organic compound with the molecular formula C17H17Cl2NOS This compound features a furan ring substituted with a 2,4-dichlorophenyl group and a methanethione group linked to a 4-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dichlorophenylacetic acid and furfural, under acidic or basic conditions.
Substitution Reaction: The 2,4-dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Methanethione Introduction: The methanethione group is incorporated through a thiolation reaction, where a thiol reagent reacts with a suitable intermediate.
Piperidine Derivative Formation: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Methylenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its efficacy and safety in treating various conditions, particularly those involving the central nervous system due to the presence of the piperidine moiety.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidine moiety could interact with specific amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
(5-(2,4-Dichlorophenyl)furan-2-yl)methanone: Lacks the piperidine moiety, potentially altering its biological activity.
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-ethylpiperidin-1-yl)methanethione: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the 4-methylpiperidin-1-yl group in (5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Biological Activity
The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a sulfur-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C21H20Cl2N4O2S
- Molecular Weight : 463.4 g/mol
- CAS Number : 887222-81-3
Recent studies have indicated that the compound exhibits significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a critical role in angiogenesis and tumor growth. The inhibition of VEGFR-2 is crucial for cancer therapies, as it can prevent the formation of new blood vessels that supply tumors.
Anticancer Activity
In vitro studies have demonstrated that this compound shows promising cytotoxicity against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
- PC3 (prostate cancer)
For instance, one study reported the following IC50 values for compound 7b derived from this structure:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.66 |
HT-29 | 8.51 |
MCF-7 | Not specified but comparable to A549 and HT-29 |
These values indicate that the compound has comparable efficacy to sorafenib, a well-known anticancer agent, with IC50 values of 6.60 μM for A549 and 8.78 μM for HT-29 cells .
Apoptosis Induction
Cell cycle analysis and apoptotic assays revealed that treatment with this compound leads to cellular growth arrest at the G2/M phase and induces apoptosis in HT-29 cells. Western blot analyses indicated the deactivation of VEGFR-2, further supporting its potential as an anticancer agent .
Wound Healing Assay
A wound healing assay demonstrated that the compound inhibits wound closure, which is indicative of its potential to suppress metastatic behavior in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features, particularly:
- The furan moiety , which is known for its diverse biological activities.
- The presence of 2,4-dichlorophenyl , which enhances binding affinity to target receptors.
- The piperidine ring , which may contribute to its lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have synthesized derivatives based on this compound and evaluated their biological activities:
- A study synthesized multiple derivatives and assessed their VEGFR-2 inhibition capabilities, with some showing IC50 values as low as 42.5 nM .
- Another investigation focused on thiazolidinone compounds containing furan moieties, which exhibited moderate to strong antiproliferative activity against various cancer cell lines .
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-6-8-20(9-7-11)17(22)16-5-4-15(21-16)13-3-2-12(18)10-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADSUKDVNXPZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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